N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzamide
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Description
Quinoline derivatives, such as the one you mentioned, are a class of compounds that have been widely studied due to their diverse biological activities . They are often used as scaffolds in the development of new drugs .
Synthesis Analysis
The synthesis of quinoline derivatives is often achieved through various established protocols, including Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound. It forms salts with acids and exhibits reactions similar to benzene and pyridine .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The specific reactions that “N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzamide” undergoes would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, a similar compound, methyl 2-(2-hydroxyquinolin-3-yl)acetate, has a molecular weight of 217.22 g/mol and a melting point of 231-233°C .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-methyl-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-20(18(23)12-6-8-15(9-7-12)21(24)25)11-14-10-13-4-2-3-5-16(13)19-17(14)22/h2-10H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCUGRKBQCZFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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